
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene
Overview
Description
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is an organic compound with the molecular formula C18H18O2S2 It is characterized by the presence of two methoxy groups and two methylthio groups attached to a naphthalene ring
Scientific Research Applications
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have substituents at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio groups to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3,7-dimethyl-naphthalene: Similar structure but with methyl groups instead of methylthio groups.
2,6-Dimethoxy-3,7-dichloro-naphthalene: Similar structure but with chloro groups instead of methylthio groups.
2,6-Dimethoxy-3,7-dinitro-naphthalene: Similar structure but with nitro groups instead of methylthio groups.
Uniqueness
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUQXYXVFWFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649844 | |
| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-34-7 | |
| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene in its radical cation salt form?
A1: In the radical cation salt tris[2,6-dimethoxy-3,7-bis(methylthio)naphthalene] diperchlorate, the this compound molecules arrange themselves in a unique way. They form planar triads that stack along a specific axis (b-axis) within the crystal lattice. [] This stacking is crucial for the compound's semiconducting properties. Furthermore, the sulfur atoms in each molecule participate in infinite, nearly linear chains parallel to the stacking axis. These sulfur chains exhibit S...S distances of 3.401, 3.401, and 3.503 Å, contributing to the material's overall conductivity. []
Q2: Why is this compound considered a promising candidate for organic semiconductors?
A2: The ability of this compound to form stable radical cation salts is key to its potential as an organic semiconductor. [] These salts, characterized by their stacked planar structures and sulfur atom chains, facilitate the movement of charge carriers, a fundamental property of semiconductors. Further research into the specific conductivity, charge mobility, and other electronic properties of this compound and its derivatives will be crucial in determining its viability for various semiconductor applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


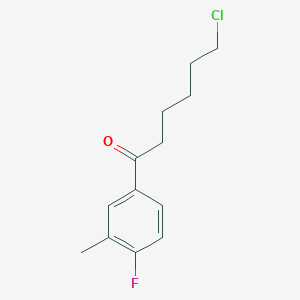


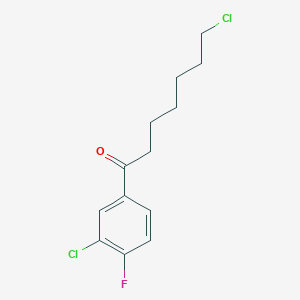
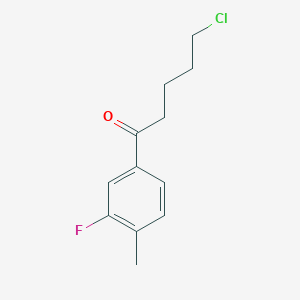


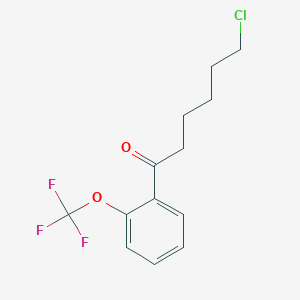


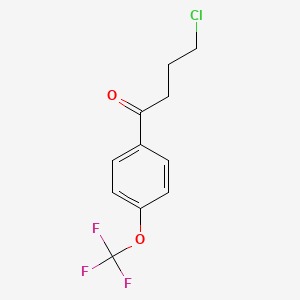

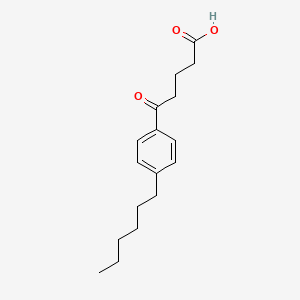
![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)
